molecular formula C14H13NO4 B12890068 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one CAS No. 88484-92-8

1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one

Cat. No.: B12890068
CAS No.: 88484-92-8
M. Wt: 259.26 g/mol
InChI Key: JIJLXRNSQGJBNJ-UHFFFAOYSA-N
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Description

1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one is a polysubstituted furan derivative featuring a 2,5-dimethylfuran core with a 2-nitrophenyl group at the 4-position and an acetyl group at the 3-position. The nitro group introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

CAS No.

88484-92-8

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-[2,5-dimethyl-4-(2-nitrophenyl)furan-3-yl]ethanone

InChI

InChI=1S/C14H13NO4/c1-8(16)13-9(2)19-10(3)14(13)11-6-4-5-7-12(11)15(17)18/h4-7H,1-3H3

InChI Key

JIJLXRNSQGJBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the nitrophenyl group with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃, H₂SO₄) are used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Compound 3fa (naphthyl-substituted) achieves quantitative yield via gold catalysis, suggesting robust synthetic routes for bulky aromatic substituents . In contrast, compound 50a (propenyl-substituted) yields 74%, likely due to steric challenges .
  • Nitro Group Effects : The target compound’s 2-nitrophenyl group differs from 3fa ’s naphthyl group, introducing stronger electron-withdrawing effects. This may alter reactivity in Diels-Alder reactions or redox behavior, as seen in nitro-containing azo compounds (e.g., electrochemical studies in ) .
Crystallographic and Computational Tools
  • Structural analyses of similar compounds rely on tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization), which are critical for confirming substituent geometries .

Biological Activity

1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one, a member of the furan family, is a complex organic compound notable for its unique structural features, including a nitrophenyl group and dimethyl substitutions. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.26 g/mol
  • CAS Number : 88484-92-8
  • IUPAC Name : 1-[2,5-dimethyl-4-(2-nitrophenyl)furan-3-yl]ethanone

The biological activity of 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, which may affect cellular redox states. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance:

  • Study Findings : A study reported that derivatives similar to 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one showed effective inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) as low as 64 µg/mL .
  • Mechanism : The antibacterial activity is believed to be linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Anticancer Activity

The compound's anticancer potential has also been explored:

  • Case Study : In vitro studies have shown that furan derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated significant antiproliferative effects against human cervical cancer cells (HeLa), with an IC50 value of 0.15 µg/mL .
  • Mechanism : The proposed mode of action includes mitochondrial modification and inducing apoptosis in cancer cells through oxidative stress pathways.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethanoneLacks nitro groupLower antibacterial activity
1-(2,4-Dimethyl-3-furanyl)ethanoneDifferent substitution patternVaries in reactivity

This table illustrates how the presence of both the nitrophenyl group and dimethyl substitutions in 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one contributes to its distinct chemical reactivity and potential biological applications.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis Methods : The synthesis typically involves methods like the Paal-Knorr synthesis for creating the furan ring followed by nitration reactions to introduce the nitrophenyl group.
  • Biological Evaluation : A comprehensive evaluation revealed that this compound exhibits promising results in inhibiting tumor growth in vitro and has shown selective toxicity towards cancer cells compared to normal cells .

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